FLUORESCEIN-O'-ACETIC ACID*

概要

説明

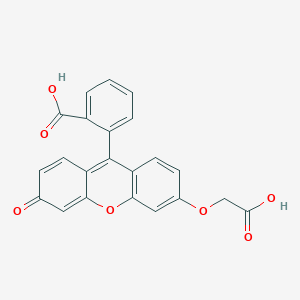

Fluorescein-O’-acetic acid is a derivative of fluorescein, a synthetic organic compound with the molecular formula C22H14O7. It is widely used as a fluorescent dye due to its high fluorescence quantum yield and photostability. The compound is particularly useful in biological and chemical research for labeling and detection purposes.

準備方法

Synthetic Routes and Reaction Conditions

Fluorescein-O’-acetic acid can be synthesized through a multi-step process involving the reaction of fluorescein with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of fluorescein-O’-acetic acid involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

化学反応の分析

Hydrolysis of the Ester Group

FOA undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to release fluorescein and acetic acid. This reaction is critical for applications requiring controlled release of the fluorescent moiety.

Conditions and Products:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | Dilute HCl (pH < 3), 60°C | Fluorescein + Acetic Acid |

| Basic Hydrolysis | NaOH (pH > 10), room temp | Fluorescein Salt + Acetate |

Mechanistic Insight:

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the ester, forming a tetrahedral intermediate that collapses to release acetate.

Schiff Base Formation with Amines

FOA reacts with primary amines to form fluorescent Schiff base derivatives, a reaction exploited in sensor development.

Example Reaction:

FOA + Primary Amine → Fluorescein-Amine Conjugate (Imine) + Acetic Acid

Experimental Data from Analogous Systems ( ):

-

Reactants: Fluorescein dialdehyde derivative + L-Phenylalaninol.

-

Conditions: Mechanochemical grinding (solvent-free), 30 min, room temperature.

-

Key Observations:

-

Disappearance of aldehydic proton signal at δ 10.63 ppm in NMR.

-

Appearance of imine proton signal at δ 8.85 ppm.

-

FTIR peaks at 1646 cm (C=N stretch) confirm imine formation.

-

Applications:

-

Design of Hg-sensing probes via selective binding to imine-linked receptors.

Coordination with Metal Ions

The fluorescein core in FOA interacts with metal ions, altering fluorescence properties.

-

FPA (a fluorescein-phenylalaninol derivative) exhibits a 95% fluorescence quenching upon Hg binding.

-

Selectivity: Minimal interference from Zn, Cu, and Fe.

-

Detection Limit: 0.2 nM in aqueous solutions.

Mechanism:

-

Hg binds to the imine nitrogen and phenolic oxygen, inducing structural changes that suppress fluorescence.

Photochemical Reactions

FOA participates in photochemical processes, such as singlet oxygen generation under irradiation.

Key Findings:

-

Fluorescein derivatives generate and CO upon light exposure, disrupting cellular metabolism in cancer cells1.

-

Cytotoxicity: 30% reduction in HepG2 cell viability at 75–2400 μM concentrations under irradiation1.

Enzymatic Reactions

Intracellular esterases hydrolyze FOA to release fluorescein, a process used to assess cell viability.

Biological Relevance:

-

Fluorescein fluorescence intensity correlates with esterase activity, serving as a marker for cell health2.

科学的研究の応用

Biological Applications

Fluorescent Tracers and Probes

- FOAA is widely used as a fluorescent tracer in biological studies. Its ability to bind to biomolecules makes it an excellent tool for tracking cellular processes. For instance, fluorescein diacetate (FDA), which is similar to FOAA, is utilized to assess cell viability by measuring esterase activity in living cells . This method has been critical in evaluating islet cell viability prior to transplantation, demonstrating its relevance in transplant medicine.

Staining Techniques

- In microbiology, FOAA can be employed for staining bacteria, allowing researchers to visualize live cells under fluorescence microscopy. The compound's non-toxic nature enables it to penetrate cell membranes, providing insights into cellular health and metabolic activity. Studies have shown that fluorescein-labeled enzymes can effectively stain specific bacterial populations, enhancing diagnostic capabilities .

Ophthalmology

- FOAA is instrumental in ophthalmic diagnostics, particularly in fluorescein angiography. This technique involves intravenous injection of fluorescein to visualize blood flow in the retina and choroid. The compound's fluorescence aids in diagnosing conditions such as diabetic retinopathy and macular degeneration .

Medical Applications

Drug Delivery Systems

- The incorporation of FOAA into drug delivery systems has been explored for targeted therapy. Its fluorescent properties allow for real-time monitoring of drug release and distribution within biological systems. This application is particularly beneficial in cancer therapy, where precise targeting of tumor cells is essential .

Immunoassays

- FOAA derivatives are used as labels in immunoassays due to their high sensitivity and specificity. They facilitate the detection of antigens or antibodies in various samples, aiding in disease diagnosis and monitoring . For example, fluorescein-labeled antibodies have been employed in enzyme-linked immunosorbent assays (ELISA) for detecting pathogens.

Environmental Applications

Pollution Detection

- FOAA can serve as a fluorescent probe for detecting environmental pollutants. Its sensitivity to pH changes allows it to indicate the presence of certain contaminants in water samples. Research has demonstrated that FOAA can effectively detect acetic acid concentrations in various matrices, including wine .

Ecotoxicology Studies

- The compound's fluorescence properties enable its use in ecotoxicological assessments to evaluate the impact of pollutants on aquatic life. By tracking the bioavailability of contaminants through fluorescence, researchers can gain insights into the ecological effects of chemical exposure .

Case Studies

作用機序

Fluorescein-O’-acetic acid exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it as fluorescence. This property allows it to be used as a marker for detecting and visualizing biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

類似化合物との比較

Similar Compounds

Fluorescein: The parent compound of fluorescein-O’-acetic acid, widely used as a fluorescent dye.

Fluorescein diacetate: A derivative used for cell viability assays.

Fluorescein isothiocyanate: Used for labeling proteins and antibodies.

6-Aminofluorescein: Another derivative with applications in fluorescence microscopy.

Uniqueness

Fluorescein-O’-acetic acid is unique due to its specific functional group, which allows for targeted labeling and detection in various research applications. Its high fluorescence quantum yield and photostability make it a valuable tool in scientific research .

生物活性

Fluorescein-O'-acetic acid is a derivative of fluorescein, widely recognized for its applications in biological and medical research due to its fluorescent properties. This compound has garnered attention for its potential biological activities, particularly in cellular viability assays, reactive oxygen species (ROS) detection, and as a substrate for various enzymatic reactions.

- Molecular Formula : C₁₉H₁₃O₅

- Molecular Weight : 390.34 g/mol

- Purity : ≥90% (HPCE)

Fluorescein-O'-acetic acid is characterized by its ability to emit fluorescence upon excitation, making it useful in various biological assays. Its structure allows it to penetrate cell membranes and be hydrolyzed by intracellular esterases, leading to the release of fluorescein, which can then be detected using fluorescence microscopy.

1. Cytotoxicity and Antiproliferative Effects

Recent studies have highlighted the cytotoxic effects of fluorescein derivatives on cancer cell lines. For instance, in an investigation involving HepG2 human hepatoblastoma cells, fluorescein photochemistry was shown to significantly reduce cell viability (approximately 30% at concentrations ranging from 75 to 2400 μM) upon irradiation. This reduction was linked to the generation of singlet oxygen and carbon monoxide, which are known to disrupt cellular metabolism and induce cell cycle arrest .

2. Cell Viability Assays

Fluorescein-O'-acetic acid is commonly used in cell viability assays due to its reliability and sensitivity. A comparative study demonstrated that fluorescein diacetate (FDA), a related compound, provided results equivalent to the MTT assay for measuring cell viability under oxidative stress conditions. The FDA method showed superior sensitivity in detecting H₂O₂-induced cytotoxicity compared to MTT, making it a preferred choice for assessing cell health in various experimental setups .

3. Reactive Oxygen Species (ROS) Detection

The ability of fluorescein derivatives to detect ROS has been extensively researched. A study focused on real-time monitoring of ROS in breast cancer cell lines utilized fluorescein-based probes to quantify oxidative stress levels effectively. This application is critical for understanding the role of oxidative stress in cancer progression and therapy response .

Case Study 1: HepG2 Cell Line

In vitro studies on the HepG2 cell line demonstrated that photoactivation of fluorescein led to marked decreases in Krebs cycle metabolites and significant alterations in cellular energy metabolism. These findings suggest potential therapeutic implications for using fluorescein derivatives as agents that can selectively target cancer cells through induced oxidative stress .

Case Study 2: Tuberculosis Diagnosis

Fluorescein diacetate staining has also been applied in clinical settings for diagnosing tuberculosis. In a study involving sputum microscopy, fluorescein diacetate was found effective in predicting infectiousness among patients with Mycobacterium tuberculosis. The results indicated that FDA microscopy-negative samples were paradoxically associated with higher infectiousness rates, highlighting the compound's utility beyond traditional applications .

Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Cytotoxicity in HepG2 | Significant reduction in cell viability upon photoactivation; dependence on oxygen levels | Potential use in targeted cancer therapies |

| Cell Viability Assays | FDA method showed superior sensitivity over MTT under oxidative stress | Reliable tool for assessing cellular health |

| ROS Detection | Effective quantification of oxidative stress in breast cancer cells | Important for understanding cancer biology |

| Tuberculosis Diagnosis | FDA staining predicted infectiousness; negative samples linked to higher transmission risk | Enhances diagnostic capabilities in clinical settings |

特性

IUPAC Name |

2-[3-(carboxymethoxy)-6-oxoxanthen-9-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)29-19-10-13(28-11-20(24)25)6-8-17(19)21(16)14-3-1-2-4-15(14)22(26)27/h1-10H,11H2,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKDLLIKXLDPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585004 | |

| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233759-98-3 | |

| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein-O'-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluorescein-O-acetate interact with its target molecules, and what are the downstream effects?

A1: Fluorescein-O-acetate reacts specifically with primary amines (-NH2 groups) present in target molecules like amino acids, peptides, and biogenic amines. This reaction forms a stable amide bond between the fluorescein moiety and the target molecule [, , , , , ]. The key downstream effect of this reaction is the attachment of the highly fluorescent fluorescein molecule to the target. This allows for sensitive detection of the derivatized molecules using fluorescence detection methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) [, , , , ].

Q2: What is the structural characterization of Fluorescein-O-acetate?

A2: While the provided abstracts do not specify the exact molecular formula and weight of Fluorescein-O-acetate, they highlight its key structural features. It consists of a fluorescein molecule attached to an acetate group via an ester linkage. The acetate group serves as a good leaving group during the reaction with amines. The fluorescein moiety is responsible for the fluorescent properties of the derivatized molecules. For detailed spectroscopic data, further investigation beyond the provided abstracts is recommended.

Q3: Can you explain the analytical methods and techniques used to characterize and quantify Fluorescein-O-acetate derivatives?

A4: The research primarily utilizes chromatographic techniques coupled with fluorescence detection for analyzing Fluorescein-O-acetate derivatives. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is commonly employed, separating the derivatized molecules based on their physicochemical properties on a C18 column [, , , ]. Alternatively, Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) is also utilized, exploiting the charge-to-size ratio of the derivatives for separation and offering high sensitivity []. These methods allow for both qualitative identification and quantitative analysis of target molecules in various biological matrices.

Q4: What are the advantages of using Fluorescein-O-acetate as a derivatizing agent compared to other options?

A4: The research highlights several advantages of Fluorescein-O-acetate over other derivatizing agents:

- High sensitivity: Fluorescein-based derivatives exhibit strong fluorescence, enabling detection limits in the femtomole range [, , ], which is considerably lower than many other detection methods.

- Mild reaction conditions: The derivatization reaction proceeds under relatively mild conditions, minimizing potential degradation of target molecules [, ].

- Selectivity: Fluorescein-O-acetate reacts specifically with primary amines, reducing interference from other functional groups present in the sample matrix [, ].

Q5: What are the potential applications of Fluorescein-O-acetate in different research areas?

A5: The research suggests various applications of Fluorescein-O-acetate in diverse fields:

- Biomedical research: Quantifying biogenic amines in plasma to understand their role in diseases like cancer [].

- Neuroscience: Analyzing amino acid neurotransmitters in cerebrospinal fluid and saliva to study neurological disorders [].

- Food science and technology: Determining oligopeptide composition and hydrolysis in food products [].

- Clinical chemistry: Developing diagnostic assays for various diseases by utilizing Fluorescein-O-acetate labeled probes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。